

In-Depth Technical Guide: ^{13}C NMR Data of 3-Methoxybenzyl Chloride

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Compound of Interest

Compound Name: 3-Methoxybenzyl chloride

Cat. No.: B048006

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ^{13}C Nuclear Magnetic Resonance (NMR) data for **3-methoxybenzyl chloride**. Due to the limited availability of publicly accessible, experimentally verified ^{13}C NMR data for this specific compound, this guide presents a representative dataset derived from spectral correlation with structurally analogous compounds, namely anisole and benzyl chloride. This approach allows for a reliable estimation of the chemical shifts for each carbon atom in **3-methoxybenzyl chloride**.

Representative ^{13}C NMR Data

The following table summarizes the estimated ^{13}C NMR chemical shifts for **3-methoxybenzyl chloride**, recorded in deuterated chloroform (CDCl_3). The assignments are based on the analysis of substituent effects on the benzene ring and comparison with known spectral data of related molecules.

Carbon Atom	Chemical Shift (δ) in ppm
C1	~139.5
C2	~120.5
C3	~159.8
C4	~113.5
C5	~129.7
C6	~114.0
C7 (CH ₂ Cl)	~46.3
C8 (OCH ₃)	~55.2

Experimental Protocols

The acquisition of high-quality ¹³C NMR spectra is crucial for accurate structural elucidation. The following is a detailed methodology for obtaining the ¹³C NMR spectrum of **3-methoxybenzyl chloride**.

Sample Preparation

- **Sample Weighing:** Accurately weigh approximately 50-100 mg of **3-methoxybenzyl chloride**.
- **Solvent Addition:** Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for NMR analysis of organic compounds and its carbon signal at ~77.16 ppm can be used as a reference.
- **Internal Standard (Optional):** For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
- **Transfer to NMR Tube:** Transfer the solution to a clean, dry 5 mm NMR tube.
- **Homogenization:** Gently agitate the NMR tube to ensure a homogeneous solution.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard ^{13}C NMR experiment on a 400 MHz or 500 MHz spectrometer:

- Spectrometer Frequency: 100 MHz or 125 MHz for ^{13}C nucleus.
- Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) should be used to obtain a spectrum with single lines for each carbon atom.
- Acquisition Time (AQ): Typically 1-2 seconds.
- Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration, although quantitative analysis is not the primary goal here.
- Number of Scans (NS): A sufficient number of scans (e.g., 128 to 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio, especially for the quaternary carbon atoms which typically have longer relaxation times and weaker signals.
- Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of ^{13}C chemical shifts for organic molecules.
- Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

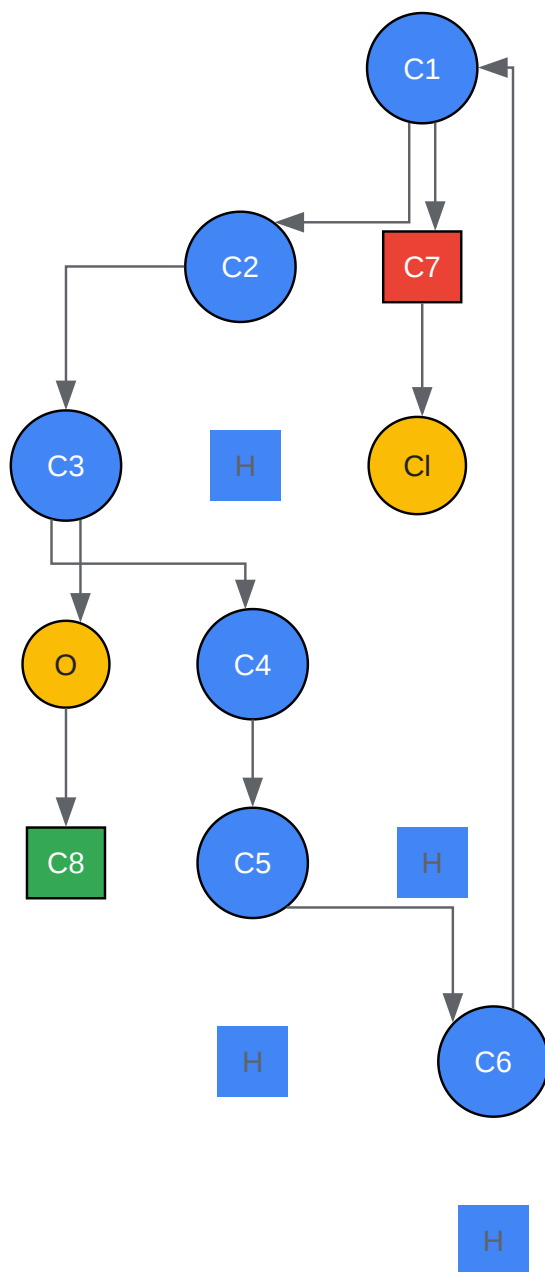
Data Processing

- Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
- Baseline Correction: Apply a baseline correction to obtain a flat baseline.
- Referencing: Reference the spectrum to the CDCl_3 solvent peak at δ 77.16 ppm or to the TMS signal at δ 0.00 ppm if used.

- Peak Picking and Integration: Identify and list the chemical shifts of all peaks.

Molecular Structure and NMR Assignments

The structure of **3-methoxybenzyl chloride** with the corresponding carbon atom numbering for NMR assignment is presented below.

3-Methoxybenzyl Chloride Structure and ^{13}C NMR Assignments3-Methoxybenzyl Chloride Structure and ^{13}C NMR Assignments[Click to download full resolution via product page](#)

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